PEG3-Bis-isothiocyanato
Description
PEG3-Bis-isothiocyanato is hypothesized to consist of a triethylene glycol (PEG3) spacer with terminal isothiocyanate (-N=C=S) groups at both ends. This design combines the biocompatibility and water solubility of polyethylene glycol (PEG) with the reactivity of isothiocyanates, enabling dual conjugation with amine-containing biomolecules (e.g., proteins, antibodies) . Such bifunctional reagents are critical in bioconjugation, drug delivery, and crosslinking applications.
Properties
IUPAC Name |
1-isothiocyanato-2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c16-9-11-1-3-13-5-7-15-8-6-14-4-2-12-10-17/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJUEGIVKIWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=C=S)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448539 | |
| Record name | Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103144-38-3 | |
| Record name | Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- typically involves the reaction of ethylene glycol with thiophosgene in the presence of a base. The reaction conditions often require a controlled temperature environment to ensure the stability of the isothiocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Bioconjugation
Bioconjugation is a prominent application area for PEG3-Bis-isothiocyanato, where it serves as a crosslinker that facilitates the attachment of proteins, peptides, and other biomolecules. This compound is particularly useful in the development of antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic effects of drugs.
- Antibody-Drug Conjugates : this compound can be employed to link cytotoxic agents to antibodies, allowing for targeted cancer therapy. The stability and solubility provided by the polyethylene glycol (PEG) moiety enhance the therapeutic index of these conjugates by minimizing off-target effects and improving circulation time in vivo .
- Protein Labeling : The compound is also used for labeling proteins with fluorescent dyes or biotin. This labeling facilitates tracking and visualization of proteins in cellular studies, aiding in the understanding of protein interactions and functions .
Drug Delivery Systems
In drug delivery applications, this compound plays a crucial role in modifying nanoparticles and liposomes to improve their biocompatibility and targeting efficiency.
- Nanoparticle Functionalization : By attaching this compound to nanoparticles, researchers can enhance the stability and reduce immunogenic responses. This modification allows for controlled drug release and targeted delivery to specific tissues or cells .
- Liposome Modification : The incorporation of this compound into liposomal formulations can improve their circulation time and reduce clearance by the mononuclear phagocyte system, thereby increasing the bioavailability of encapsulated drugs .
Surface Modification
The ability of this compound to modify surfaces is leveraged in various applications including biosensors and diagnostic devices.
- Biosensor Development : The compound can be used to create functionalized surfaces that enhance the binding affinity of biomolecules, improving the sensitivity and specificity of biosensors for detecting diseases .
- Cell Surface Engineering : this compound can facilitate the attachment of biomolecules to cell surfaces, enabling studies on cell signaling pathways and interactions. This application is particularly relevant in immunology and cancer research .
Case Studies
Several case studies highlight the effectiveness of this compound in scientific research:
- Targeted Delivery in Cancer Therapy :
- Fluorescent Protein Labeling :
- Nanoparticle Drug Delivery :
Mechanism of Action
The mechanism by which Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- exerts its effects involves the reactivity of the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. The molecular targets and pathways involved include enzymes and signaling proteins, which can be inhibited or activated by the compound.
Comparison with Similar Compounds
PEG3-Bis-isothiocyanato vs. Hexamethylene Diisocyanate (HDI)
- Hexamethylene Diisocyanate (HDI) (CAS 822-06-0): An aliphatic diisocyanate with two -N=C=O groups. It is hydrophobic and primarily used in polyurethane production. HDI’s high reactivity with polyols makes it unsuitable for aqueous biological systems. Its toxicity includes respiratory irritation, as noted in GHS classifications .
- This compound : The isothiocyanate (-N=C=S) groups react selectively with primary amines (e.g., lysine residues) under mild, aqueous conditions. The PEG3 spacer enhances water solubility and reduces steric hindrance, enabling efficient bioconjugation .
This compound vs. Benzoic Acid, 3-isothiocyanato
- Benzoic Acid, 3-isothiocyanato (CAS 2131-63-7): A monofunctional isothiocyanate attached to a benzoic acid moiety. With a molecular weight of 179.196 g/mol, it is smaller and less hydrophilic than this compound. It is used for single-site labeling of biomolecules but lacks crosslinking capability .
- This compound : The dual isothiocyanate groups allow for crosslinking or dual labeling, while the PEG3 chain improves solubility (critical for biological applications) and reduces aggregation.
This compound vs. 1-isothiocyanato-PEG3-Azide
- 1-isothiocyanato-PEG3-Azide (): Contains one isothiocyanate and one azide (-N₃) group. The azide enables click chemistry (e.g., with alkynes), while the isothiocyanate targets amines. This heterobifunctional reagent is suited for sequential conjugation but lacks the dual amine-targeting capability of this compound .
This compound vs. IODOACETAMIDE-PEG3-AZIDE
- IODOACETAMIDE-PEG3-AZIDE (CAS 1594986-04-5): Features an iodoacetamide group (reacts with thiols) and an azide. Unlike isothiocyanates, iodoacetamide targets cysteine residues, offering orthogonal reactivity. This compound is ideal for thiol-specific labeling but is less versatile for amine-rich environments .
Structural and Physicochemical Properties
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound* | C₁₀H₁₆N₂O₃S₂ | ~308.4 (estimated) | Bis-isothiocyanate | High (aqueous) | Bioconjugation, crosslinking |
| Hexamethylene Diisocyanate | C₆H₁₂N₂O₂ | 168.2 | Diisocyanate (-N=C=O) | Low (hydrophobic) | Polyurethane production |
| Benzoic Acid, 3-isothiocyanato | C₈H₅NO₂S | 179.196 | Monoisothiocyanate | Moderate | Single-site labeling |
| 1-isothiocyanato-PEG3-Azide | Not provided | ~350 (estimated) | Isothiocyanate + Azide | High (aqueous) | Sequential click chemistry |
| IODOACETAMIDE-PEG3-AZIDE | C₁₀H₁₉IN₄O₄ | 426.1 | Iodoacetamide + Azide | High (aqueous) | Thiol-specific conjugation |
*Note: this compound’s properties are inferred from analogous PEG-isothiocyanate compounds .
Biological Activity
PEG3-Bis-isothiocyanato is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of polyethylene glycol (PEG) modified with isothiocyanate groups, which are known for their reactivity and ability to form covalent bonds with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound consists of a polyethylene glycol backbone with two isothiocyanate functional groups. The isothiocyanate moiety () is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This property is crucial for its biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Modification : The isothiocyanate groups can modify cysteine residues in proteins, leading to changes in protein function and stability. This modification can affect signaling pathways and cellular responses.
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes by covalently binding to active sites or regulatory sites, thereby altering their activity.
- Anticancer Activity : Research indicates that compounds containing isothiocyanates exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation. The mechanism involved the inhibition of β-catenin signaling pathways, which are crucial for tumor proliferation.
Case Study 2: Protein Interaction
Another research focused on the interaction of this compound with proteins involved in signaling pathways. The compound was shown to modify key regulatory proteins, leading to altered cellular responses and enhanced therapeutic effects when combined with other anticancer agents.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Targeted Drug Delivery : Its ability to modify proteins can be harnessed for targeted delivery systems that enhance the efficacy of therapeutic agents.
- Bioconjugation : The compound can be used for the bioconjugation of drugs to antibodies or other targeting moieties, improving specificity and reducing side effects.
Q & A
(Basic) What established protocols exist for synthesizing PEG3-Bis-isothiocyanato, and how can reaction yields be optimized?
Synthesis typically involves reacting PEG3 derivatives with thiophosgene or thiocyanate precursors under controlled anhydrous conditions. To optimize yields, researchers should monitor reaction progress via HPLC (using C18 columns and UV detection at 254 nm) and adjust parameters like temperature (maintained at 0–4°C to minimize side reactions) and molar ratios of reagents. Purification often requires column chromatography with silica gel and dichloromethane/methanol gradients. Yield improvements may involve inert atmosphere conditions (argon/nitrogen) to prevent oxidation .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) (¹H/¹³C, 400–600 MHz in deuterated DMSO or CDCl₃) identifies isothiocyanate (-NCS) proton signals (δ 3.5–4.0 ppm) and PEG backbone resonances. Fourier-Transform Infrared Spectroscopy (FTIR) confirms NCS functional groups via sharp peaks at ~2050–2100 cm⁻¹. Mass Spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with expected [M+H]⁺ peaks aligned with theoretical calculations. Cross-validation using multiple techniques is critical to rule out degradation .
(Advanced) How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
Use a factorial design to test stability across pH (4.0–9.0) and temperature (4°C, 25°C, 37°C). Prepare buffered solutions (e.g., phosphate, acetate) and incubate the compound for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) and HPLC to quantify intact compound. For advanced kinetic analysis, apply the Arrhenius equation to predict shelf-life under accelerated conditions. Include controls (e.g., inert buffers) to isolate pH/temperature effects .
(Basic) What solvent systems are compatible with this compound for in vitro applications?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in aqueous buffers (PBS, pH 7.4). For biological studies, dissolve in DMSO (≤5% v/v) and dilute in PBS to avoid precipitation. Avoid alcohols (e.g., ethanol) or halogenated solvents (chloroform), which may react with isothiocyanate groups. Pre-screen solvents via dynamic light scattering (DLS) to confirm colloidal stability .
(Advanced) How can contradictory data on this compound’s crosslinking efficiency in polymer networks be systematically analyzed?
Contradictions often arise from differences in polymer composition or crosslinking conditions. Use rheological studies (e.g., storage modulus G’ measurements) to quantify mechanical strength post-crosslinking. Compare results using ANOVA with covariates (e.g., polymer molecular weight, crosslinker concentration). For molecular-level insights, employ small-angle X-ray scattering (SAXS) to assess network homogeneity. Meta-analysis of published data with standardized normalization (e.g., crosslinker-to-polymer ratios) can resolve discrepancies .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Isothiocyanates are irritants; use fume hoods , nitrile gloves, and eye protection. Store the compound desiccated at –20°C. Monitor air quality with FTIR gas analysis to detect volatile degradation products. Emergency protocols should include immediate rinsing with bicarbonate solution (skin/eye contact) and ethanol-based decontamination of spills .
(Advanced) What methodologies are suitable for quantifying reaction intermediates during this compound synthesis?
Stopped-flow NMR or real-time FTIR tracks transient intermediates (e.g., isocyanate precursors). For low-concentration species, use LC-MS/MS with multiple reaction monitoring (MRM) modes. Computational modeling (DFT or MD simulations) predicts intermediate stability and reaction pathways. Calibrate models against experimental kinetic data (e.g., rate constants from UV-Vis time-course studies) .
(Basic) How can researchers validate the purity of this compound batches post-synthesis?
High-Performance Liquid Chromatography (HPLC) with a photodiode array detector (PDA) quantifies purity (>95% threshold). Elemental analysis (C, H, N, S) confirms stoichiometry. For trace impurities, use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Batch-to-batch consistency should be assessed via principal component analysis (PCA) of spectral data .
(Advanced) What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo studies?
Implement Quality by Design (QbD) principles: Define critical process parameters (CPPs) like reaction time, temperature, and solvent purity. Use Design of Experiments (DoE) to optimize CPPs and reduce variability. Characterize batches with multivariate analysis (e.g., PCA of NMR/FTIR spectra). Preclinical studies should include batch-matched controls and stability-indicating assays (e.g., forced degradation studies) .
(Advanced) How can researchers apply the PICOT framework to design studies on this compound’s therapeutic efficacy?
- Population (P): Define target cell lines or animal models (e.g., murine cancer xenografts).
- Intervention (I): Specify this compound dosage, administration route (e.g., intraperitoneal), and delivery vehicle.
- Comparison (C): Use untreated controls or benchmark against existing crosslinkers (e.g., glutaraldehyde).
- Outcome (O): Quantify outcomes like tumor suppression (%) or biocompatibility (LD50).
- Time (T): Set endpoints (e.g., 28 days post-treatment).
Align with FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
